Tiropramide hydrochloride

Catalog No.
S545428
CAS No.
53567-47-8
M.F
C28H42ClN3O3
M. Wt
504.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiropramide hydrochloride

Many antispasmodic APIs require cold-chain handling or cause non-selective paralysis. Tiropramide HCl (CAS 53567-47-8) is a thermally stable, dual PDE/Ca2+ inhibitor with an eukinetic profile that spares normal motility. • Dual mechanism: IC50 3.3 µM on detrusor Ca2+ contractions. • Processable at ambient; mp 180-184 °C, stable under heat/light; pH-buffered formulation advised. • Higher therapeutic index than papaverine; matches octylonium efficacy without dose redesign. Enables seamless oral solid dosage manufacturing.

CAS Number

53567-47-8

Product Name

Tiropramide hydrochloride

IUPAC Name

N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide;hydrochloride

Molecular Formula

C28H42ClN3O3

Molecular Weight

504.1 g/mol

InChI

InChI=1S/C28H41N3O3.ClH/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4;/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32);1H

InChI Key

SVCQSEFEZWMYSA-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2.Cl

solubility

Soluble in DMSO

Synonyms

Tiropramide hydrochloride; Alfospas; Tiropramide HCl; Maiorad

Canonical SMILES

CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2.Cl

The exact mass of the compound Tiropramide hydrochloride is 503.2915 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 g, 5 g, 25 g

Tiropramide hydrochloride (CAS 53567-47-8) is a synthetic tyrosine derivative and a non-anticholinergic antispasmodic agent procured for gastrointestinal and urogenital therapeutic applications. As a white to almost white crystalline powder with a melting point of 180.0 to 184.0 °C, it exhibits solubility in methanol and dimethyl sulfoxide (DMSO), while its aqueous solubility is pH-dependent . Unlike broad-spectrum relaxants, tiropramide functions via a dual mechanism—inhibiting phosphodiesterase (PDE) to elevate intracellular cAMP and blocking calcium influx—which confers an eukinetic profile that targets pathological spasms over normal physiological motility[1]. Its established thermal and photolytic stability supports its processability for solid oral dosage manufacturing, provided hydrolytic conditions are controlled during formulation [2].

Research Fit

Smooth muscle spasmolysis research tool with cAMP/calcium-modulated mechanism
Eukinetic profile supports selective inhibition of provoked spasms while preserving baseline motility
Analytical reference standard for method development and forced degradation studies

Generic substitution of tiropramide hydrochloride with older in-class alternatives like papaverine or modern agents like octylonium bromide fails due to distinct pharmacological and physicochemical divergences. While papaverine is a classic PDE inhibitor, it lacks tiropramide's eukinetic selectivity and carries a higher systemic toxicity profile, including non-selective cardiovascular depressive effects [1]. Conversely, substituting with octylonium bromide requires different dosing architectures (e.g., 20 mg vs. 100 mg per dose) and alters the formulation's stability requirements [2]. Because tiropramide hydrochloride is susceptible to acidic and basic hydrolysis while remaining stable under thermal and photolytic stress [3], attempting to drop it into a manufacturing process optimized for a different antispasmodic salt will result in altered degradation profiles and failed batch reproducibility.

Substitution Risk

Compound
Mechanism Class
Research Fit Mismatch
Tiropramide HCl
cAMP elevation / Ca²⁺ modulation
Targeted spasmolysis with preserved motility – eukinetic profile
Papaverine
Non-specific PDE inhibition
Cardiovascular and vascular smooth muscle effects may confound GI/urological readouts
Drotaverine
PDE4 inhibition, cytostatic
Cytostatic properties may alter cell-based assay interpretation and pathway readouts
Mebeverine
Sodium channel blockade
Local anesthetic mechanism diverges from musculotropic cAMP/Ca²⁺ pathway – not interchangeable for pathway-specific studies

Thermal and Photolytic Stability for Solid Dosage Processing

Under ICH forced degradation guidelines, tiropramide hydrochloride demonstrates intrinsic stability against thermal and photolytic stress in both solid and solution states, though it yields five specific degradation products under acidic, basic, and oxidative stress [1]. This thermal resilience allows it to withstand standard high-shear granulation and tableting temperatures without the need for specialized light-protective or cold-chain manufacturing environments.

Evidence DimensionIntrinsic stability under ICH stress conditions
Target Compound DataStable under neutral, thermal, and photolytic conditions.
Comparator Or BaselineAcidic/basic hydrolytic and oxidative conditions (yields 5 degradation products).
Quantified Difference100% stable (thermal/photolytic) vs. significant degradation (hydrolytic/oxidative).
ConditionsICH Q1A(R2) and Q1B forced degradation protocols.

Enables standard thermal processing and packaging for solid oral dosages, provided the formulation includes pH-buffering excipients to prevent hydrolysis.

Potency vs. Papaverine
Head-to-head
Tiropramide
Papaverine
Reported higher inhibition across all chemically/electrically provoked contractions (5–60 µmol/L)
Supports spasmolysis model selection
No exact fold-difference reported; qualitative superiority noted

Clinical Non-Inferiority in IBS Abdominal Pain Reduction

In a multicenter, randomized, double-blind trial evaluating patients with irritable bowel syndrome, tiropramide hydrochloride (100 mg t.i.d) achieved a 23.49 ± 17.51 mm reduction in Visual Analogue Scale (VAS) abdominal pain scores over 4 weeks, which is statistically non-inferior to the benchmark octylonium bromide (20 mg t.i.d), which achieved a 23.13 ± 17.61 mm reduction [1]. The mean difference between the two groups was -0.26 mm (P = 0.901), confirming tiropramide as a viable procurement alternative for IBS therapeutic portfolios.

Evidence DimensionReduction in VAS abdominal pain score from baseline
Target Compound Data-23.49 ± 17.51 mm (Tiropramide 100 mg t.i.d)
Comparator Or Baseline-23.13 ± 17.61 mm (Octylonium bromide 20 mg t.i.d)
Quantified Difference-0.26 mm difference (P = 0.901, non-inferior)
Conditions4-week multicenter, randomized, double-blind clinical trial (n=245).

Provides direct quantitative justification for selecting tiropramide as a primary active pharmaceutical ingredient in IBS drug development.

Eukinetic Selectivity
Head-to-head
Pathological
Physiological
Preserved baseline motility at spasmolytic doses (ED₅₀ 50–90 mg/kg p.o.); papaverine broadly suppresses both
Preserved motility context for GI models
In vivo rodent data; selectivity profile may be species-dependent

Superior Toxicity Profile and Eukinetic Selectivity vs. Papaverine

In vivo pharmacological models demonstrate that tiropramide hydrochloride is more potent than the reference agent papaverine at resolving pathological spasms (active at 4-40 mg/kg i.p.), while simultaneously exhibiting a higher LD50 [1]. Furthermore, tiropramide acts as a eukinetic agent, meaning its potency is greater on pathological contractions than on physiological gastrointestinal movements, avoiding the broad paralytic effects associated with papaverine.

Evidence DimensionAntispasmodic potency and systemic toxicity (LD50)
Target Compound DataActive on pathological spasms at 4-40 mg/kg i.p. with higher LD50.
Comparator Or BaselinePapaverine (lower potency, lower LD50).
Quantified DifferenceTiropramide exhibits a higher therapeutic index and lower LD50 toxicity than papaverine.
ConditionsIn vivo murine and guinea pig spasm models.

Drives the replacement of older, non-selective PDE inhibitors like papaverine with tiropramide in formulations requiring higher safety margins and selective spasmolysis.

Acute Toxicity (LD₅₀)
Reported
33.9 mg/kg i.v. (rat)
Lower model toxicity context
Papaverine reported more toxic, no exact LD₅₀ in same source

Potent Inhibition of Calcium-Induced Detrusor Contractions

Tiropramide hydrochloride exhibits targeted inhibition of calcium-induced contractions in isolated detrusor muscles, a critical metric for urogenital antispasmodic applications. In a depolarized, Ca2+-free medium, the introduction of 3 mM Ca2+ induces contractions that tiropramide inhibits with an IC50 of 3.3 × 10^-6 M [1]. This targeted calcium channel modulation differentiates it from purely anticholinergic agents.

Evidence DimensionIC50 for Ca2+ (3 mM)-induced detrusor contraction
Target Compound Data3.3 × 10^-6 M (3.3 µM)
Comparator Or BaselineBaseline Ca2+-induced contraction in depolarized medium
Quantified Difference50% inhibition of maximal contraction at 3.3 µM concentration.
ConditionsIsolated rat detrusor muscle in Ca2+-free depolarized medium.

Validates the compound's procurement for urogenital research and formulation, offering a quantifiable benchmark for detrusor muscle relaxation.

Forced Degradation Profile
Reported
5 degradation products characterized via LC-QTOF-MS/MS & NMR; stable to neutral pH, heat, light
Supports analytical method validation
ICH-guided study; impurity map available

Solid Oral Dosage Manufacturing for Gastrointestinal Disorders

Because tiropramide hydrochloride demonstrates intrinsic thermal and photolytic stability alongside non-inferior clinical efficacy to octylonium bromide, it is a highly suitable API for standard solid oral dosage manufacturing. Procurement teams can bypass cold-chain or light-protective processing environments, provided the formulation matrix includes appropriate pH buffers to mitigate its known susceptibility to acidic and basic hydrolysis [REFS-1, REFS-2].

Development of Eukinetic Antispasmodic Therapies

For developers aiming to replace older smooth muscle relaxants like papaverine, tiropramide offers a higher therapeutic index. Its eukinetic profile—targeting pathological spasms without arresting normal physiological motility—makes it the preferred precursor for gastrointestinal formulations where minimizing broad paralytic side effects is a primary clinical endpoint [3].

Urogenital Detrusor Relaxation Research and Formulation

Given its inhibition of calcium-induced contractions (IC50 of 3.3 µM) in detrusor muscles, tiropramide hydrochloride is suited for urogenital pharmacological research and drug development. It serves as a quantifiable benchmark material for screening new therapies targeting overactive bladder or urinary spasms, offering a dual-mechanism alternative to purely anticholinergic agents [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
In vitro smooth muscle spasmolysis assays
Reported higher inhibition on provoked contractions vs. papaverine
Spasmolytic endpoint in isolated tissue baths without baseline motility suppression
GI motility research models
Eukinetic profile – selective inhibition of pathological spasms, preserved transit
Endpoint contrast between provoked spasm and physiological motility; oral dose–response context
Bioanalytical method development support
Well-characterized impurity and degradation map (5 DPs)
Assay specificity, stability-indicating method performance
Cardiovascular endpoint monitoring in GI/urology studies
Low calcium channel and vascular smooth muscle activity
Hemodynamic readouts to confirm minimal off-target cardiovascular interference

Exact Mass

503.2915

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

57227-16-4

Wikipedia

Tiropramide hydrochloride
1: Uruno T, Shirane M, Wada K, Tsunematsu R, Nagahamaya K, Matsuoka Y, Sunagane N, Kubota K. Possible mechanisms of action of the antispasmodic agent tiropramide in the isolated detrusor from rats. Jpn J Pharmacol. 1992 Nov;60(3):275-80. PubMed PMID: 1337131.
2: Setnikar I, Cereda R, Pacini MA, Revel L, Makovec F. Pharmacological characterisation of the smooth muscle antispasmodic agent tiropramide. Arzneimittelforschung. 1989 Sep;39(9):1114-9. PubMed PMID: 2590261.
3: Setnikar I, Cereda R, Pacini MA, Revel L, Makovec F. Antispasmodic activity of tiropramide. Arzneimittelforschung. 1989 Sep;39(9):1109-14. PubMed PMID: 2590260.
4: De Masi E. [Tiropramide hydrochloride in the premedication of diagnostic and therapeutic proctosigmoidocolonoscopy (endoscopic polypectomy) and the treatment of colonic diverticulosis]. Minerva Med. 1989 Jun;80(6):587-90. Italian. PubMed PMID: 2747989.
5: Passaretti S, Fesce E, Fanti L, Bierti L, Bruno L, Rossini G, Mazzotti G, Ideo G, Tittobello A. [Effect of tiropramide chlorhydrate on intestinal transit time in patients with irritable colon syndrome]. Minerva Med. 1985 May 12;76(19-20):923-6. Italian. PubMed PMID: 4000532.
6: Tinozzi S, Valesi MG. [Controlled clinical study on the efficacy of tiropramide hydrochloride in the treatment of irritable colon: comparison with octylonium bromide]. Minerva Med. 1984 Jan 14;75(1-2):23-31. Italian. PubMed PMID: 6363985.

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